molecular formula C14H17NO2 B2997663 (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide CAS No. 2089245-97-4

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B2997663
CAS No.: 2089245-97-4
M. Wt: 231.295
InChI Key: GKISAEGSBCVXMS-UPJWGTAASA-N
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Description

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide (CAS 2089245-97-4) is a chiral building block of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is based on the 7-oxabicyclo[2.2.1]heptane scaffold, which serves as a conformationally restricted framework for designing bioactive molecules. Recent research highlights the therapeutic potential of this structural class, demonstrating that derivatives of 7-oxabicyclo[2.2.1]heptane can act as potent and selective inhibitors of protein phosphatase 5 (PP5) . This mechanism is being actively investigated to overcome temozolomide resistance in glioblastoma multiforme, a challenging area of oncology research . The compound's rigid bicyclic structure and ether bridge impart distinct stereoelectronic properties, making it a valuable template for exploring structure-activity relationships and for the synthesis of more complex, targeted inhibitors. The specific stereochemistry (1S,2R,4R) is crucial for its biological activity and interaction with enzymatic targets. With a molecular formula of C14H17NO2 and a molecular weight of 231.29 g/mol, this carboxamide derivative is primarily utilized in drug discovery programs. It is for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(1S,2R,4R)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(12-8-11-6-7-13(12)17-11)15-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,15,16)/t11-,12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKISAEGSBCVXMS-UPJWGTAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of a suitable bicyclic precursor with benzylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium can be an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium cyanide, leading to the formation of azides or nitriles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

(1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The compound’s bicyclic structure allows for a high degree of specificity in its interactions, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Research Findings and Implications

  • Agrochemical Potential: Structural similarity to cinmethylin (herbicide) implies possible herbicidal activity via disruption of plant lipid biosynthesis .
  • Pharmaceutical Applications : The carboxamide group’s hydrogen-bonding capacity makes it a candidate for protease or kinase inhibitor design, as seen in benzofurancarboxamide derivatives .
  • Synthetic Challenges : Stereoselective synthesis of the (1S,2R,4R) configuration requires chiral catalysts or resolution techniques, as demonstrated in related bicyclo[2.2.1]heptane syntheses .

Biological Activity

The compound (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 219.27 g/mol

Properties Table

PropertyValue
LogP0.03
Polar Surface Area (Ų)29
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds1

Anticonvulsant Activity

Research has indicated that compounds similar to This compound exhibit anticonvulsant properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of bicyclic compounds can effectively inhibit seizure activity in animal models, suggesting a potential therapeutic application in epilepsy treatment .

The proposed mechanism of action for the anticonvulsant activity involves modulation of neurotransmitter systems, particularly through the enhancement of GABAergic transmission. This modulation is crucial for stabilizing neuronal excitability and preventing seizure propagation.

Case Studies

  • Case Study on Anticonvulsant Efficacy :
    • Study Context : An investigation into the efficacy of various bicyclic compounds, including derivatives of oxabicyclo structures.
    • Findings : The study demonstrated that certain derivatives exhibited a significant reduction in seizure frequency compared to control groups in rodent models .
  • Bioactivity Profiling :
    • Objective : To profile the biological activity of bicyclic compounds.
    • Results : The profiling revealed that compounds with similar structural features to This compound showed promising activity as myeloperoxidase inhibitors and antibacterial agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic potential.

Pharmacokinetic Properties

The LogP value indicates low lipophilicity, which may affect the absorption and distribution profiles of the compound in biological systems. Further studies are needed to explore its bioavailability and metabolism.

Toxicological Considerations

Preliminary studies suggest that while some bicyclic compounds exhibit beneficial pharmacological effects, they may also present toxicity concerns at higher doses. Toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Q & A

What are the key synthetic strategies for achieving the stereochemical integrity of (1S,2R,4R)-N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide?

Level: Advanced
Methodological Answer:
The stereoselective synthesis of this bicyclic compound requires careful control of reaction conditions. A common approach involves starting with a chiral 7-oxabicyclo[2.2.1]heptane scaffold (e.g., via Diels-Alder reactions or enzymatic resolution) . For the N-benzyl carboxamide moiety, coupling reactions (e.g., EDC/HOBt-mediated amidation) are employed, with strict temperature control (-10°C to 0°C) to minimize epimerization. NMR analysis (e.g., NOESY for endo/exo conformation) and chiral HPLC are critical for verifying stereochemical fidelity . Challenges include competing ring-opening reactions in acidic/basic media, which can be mitigated using aprotic solvents like THF or DCM .

How can NMR spectroscopy resolve ambiguities in the spatial arrangement of substituents on the 7-oxabicyclo[2.2.1]heptane core?

Level: Basic
Methodological Answer:
1H-1H COSY and NOESY experiments are pivotal for assigning spatial proximity of protons. For example, the endo proton at C2 of the bicyclo system typically shows coupling constants (J) > 4 Hz with adjacent bridgehead protons, whereas exo protons exhibit smaller J values. 13C NMR can distinguish carbonyl groups (C=O at ~170 ppm) and aromatic benzyl substituents (C aromatic at 125-140 ppm) . In cases of overlapping signals, deuterated solvents (e.g., CDCl3) and variable-temperature NMR (VT-NMR) may enhance resolution .

What are the common pitfalls in analyzing the biological activity of this compound, and how can they be addressed?

Level: Advanced
Methodological Answer:
Contradictory bioactivity data often arise from impurities in stereoisomers or residual solvents (e.g., DMF). Purification via preparative HPLC with a chiral column (e.g., Chiralpak IA) is recommended to isolate the target enantiomer . For receptor-binding studies (e.g., prostaglandin pathways), use competitive assays with labeled ligands (e.g., I-BOP for TBXA2R) to validate specificity . Dose-response curves should be repeated in triplicate with positive/negative controls (e.g., U46619 for thromboxane A2 agonism) to confirm reproducibility .

How does the 7-oxabicyclo[2.2.1]heptane scaffold influence the compound’s metabolic stability?

Level: Advanced
Methodological Answer:
The oxygen bridge in the bicyclo system enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, the N-benzyl group may undergo hepatic glucuronidation. To assess this, incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t1/2) with structurally similar analogs (e.g., 7-azabicyclo derivatives) to isolate scaffold-specific effects . For in vivo studies, deuterating labile positions (e.g., benzyl C-H) can further prolong t1/2 .

What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

Level: Basic
Methodological Answer:
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is optimal for detecting impurities at <0.1% levels. Pair this with reversed-phase UPLC (e.g., Acquity BEH C18 column) using a gradient of 0.1% formic acid in water/acetonitrile. For chiral impurities, use a Daicel CHIRALPAK IC-3 column with heptane/ethanol (80:20) . Quantify residual solvents via GC-MS with headspace sampling, referencing USP <467> guidelines .

How can computational modeling aid in predicting the compound’s interaction with biological targets?

Level: Advanced
Methodological Answer:
Docking studies (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., TBXA2R from PDB 6N6W) can predict binding poses. Focus on key interactions: the carboxamide’s hydrogen bonding with Ser201 and the benzyl group’s π-π stacking with Phe184 . Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess stability of the ligand-receptor complex. Validate predictions with mutagenesis (e.g., alanine scanning of predicted contact residues) .

What are the best practices for optimizing reaction yields in large-scale synthesis?

Level: Advanced
Methodological Answer:
For scale-up, replace batch reactions with flow chemistry to improve heat/mass transfer. Use immobilized catalysts (e.g., Pd/C on silica for hydrogenation) to enhance recyclability . Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. If yields plateau due to byproduct formation (e.g., ring-opened adducts), introduce scavenger resins (e.g., QuadraPure TU for metal removal) .

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